(5E)-5-[(4-isopropylphenyl)methylene]-2-thioxo-imidazolidin-4-one
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Overview
Description
(5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a synthetic organic compound with a unique structure that combines an imidazolidinone core with a sulfanylidene group and a phenylmethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves the condensation of 4-(propan-2-yl)benzaldehyde with 2-sulfanylideneimidazolidin-4-one under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The phenylmethylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares a phenyl group but differs in functional groups and overall structure.
Phenethylamine: Similar in having a phenyl group but lacks the imidazolidinone and sulfanylidene groups.
Uniqueness
(5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZ
Properties
Molecular Formula |
C13H14N2OS |
---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
(5E)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H14N2OS/c1-8(2)10-5-3-9(4-6-10)7-11-12(16)15-13(17)14-11/h3-8H,1-2H3,(H2,14,15,16,17)/b11-7+ |
InChI Key |
UWDHAFPBOPNIDC-YRNVUSSQSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 |
Origin of Product |
United States |
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